5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine
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Overview
Description
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine is a chemical compound with significant biological activity. It is commonly used in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine typically involves the reaction of 3-(N-Ethylaminocarbonyl)phenyl derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid
- 5-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylphenol
Uniqueness
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-ethyl-3-(2-oxo-1H-pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-14-12(17)10-5-3-4-9(6-10)11-7-15-13(18)16-8-11/h3-8H,2H2,1H3,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYGSHJDAYZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686854 |
Source
|
Record name | N-Ethyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111113-97-3 |
Source
|
Record name | N-Ethyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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